

A Comparative Guide to the Spectroscopic Characterization of Sr-H Bond Vibrations

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Compound of Interest

Compound Name: Strontium hydride (SrH₂)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of the Strontium-Hydride (Sr-H) bond with other alkaline earth metal hydrides. It is designed to be a valuable resource for researchers and scientists, offering a concise summary of key vibrational and rotational constants derived from experimental studies and theoretical calculations. Detailed experimental protocols for the cited spectroscopic techniques are also included to support the replication and extension of these findings.

Quantitative Data Summary

The spectroscopic constants for the electronic ground state ($X^2\Sigma^+$) of Strontium Hydride (SrH) and its deuterated isotopologue (SrD) are presented below, alongside data for Calcium Hydride (CaH) and Barium Hydride (BaH) for comparative analysis. These constants provide fundamental insights into the vibrational and rotational characteristics of these diatomic molecules.

Table 1: Experimental Spectroscopic Constants for Alkaline Earth Metal Hydrides (Ground State $X^2\Sigma^+$)

Molecule	Vibrational Constant (ω_e) (cm^{-1})	Anharmonicity Constant ($\omega_e x_e$) (cm^{-1})	Rotational Constant (Be) (cm^{-1})	Vibration-Rotation Interaction Constant (α_e) (cm^{-1})	Equilibrium Internuclear Distance (r_e) (\AA)
^{88}SrH	1201.3[1]	19.5[1]	3.689[1]	0.076[1]	2.146[1]
^{88}SrD	856.1 (calculated)	9.8 (calculated)	1.861 (calculated)	0.027 (calculated)	2.146 (calculated)
^{40}CaH	1298.3[2]	19.1[2]	4.276[2]	0.096[2]	2.002[2]
^{138}BaH	1168.3[1][3]	19.0[1][3]	3.349[1][3]	0.066[1][3]	2.232[1][3]

Note: Data for SrD is often derived from SrH data using isotopic scaling factors.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Constants for ^{88}SrH (Ground State $X^2\Sigma^+$)

Spectroscopic Constant	Experimental Value	Theoretical Value (Relativistic Coupled-Cluster)
Vibrational Constant (ω_e) (cm^{-1})	1201.3[1]	1198.2
Rotational Constant (Be) (cm^{-1})	3.689[1]	3.684
Equilibrium Internuclear Distance (r_e) (\AA)	2.146[1]	2.147

Theoretical values are sourced from recent high-level quantum chemical calculations.

Experimental Protocols

The characterization of Sr-H bond vibrations and other metal hydrides in the gas phase relies on high-resolution spectroscopic techniques. Below are detailed methodologies for key

experiments.

High-Resolution Emission/Absorption Spectroscopy

This is a primary technique for obtaining rovibrational spectra of diatomic molecules like SrH.

- Sample Generation:
 - Strontium metal is placed in a high-temperature furnace (typically operating at 800-1000 °C) to generate a sufficient vapor pressure.[\[4\]](#)
 - A slow flow of hydrogen (H₂) or deuterium (D₂) gas, often diluted in an inert carrier gas like Argon (Ar), is passed over the hot metal vapor.[\[4\]](#)
 - The reaction $\text{Sr(g)} + \text{H}_2\text{(g)} \rightarrow \text{SrH(g)} + \text{H(g)}$ produces gaseous SrH molecules.
- Spectroscopic Measurement:
 - The gaseous mixture containing SrH is then probed with a light source. For absorption spectroscopy, this is typically a tunable infrared laser. For emission spectroscopy, a discharge or other excitation source is used to populate excited electronic states, and the subsequent fluorescence is collected.[\[4\]](#)
 - The transmitted or emitted light is passed through a high-resolution spectrometer, such as a Fourier Transform Spectrometer (FTS) or a long-path-length grating spectrometer.[\[4\]](#)[\[5\]](#)
 - The detector is typically a sensitive infrared detector, such as a liquid nitrogen-cooled InSb or MCT detector.
- Data Analysis:
 - The resulting spectrum consists of a series of sharp lines corresponding to transitions between different rotational levels of the ground and first excited vibrational states (the P and R branches).[\[6\]](#)
 - By fitting the positions of these lines to the appropriate energy level expressions, highly accurate values for the spectroscopic constants (ω_e , B_e , α_e , r_e , etc.) can be determined.[\[6\]](#)

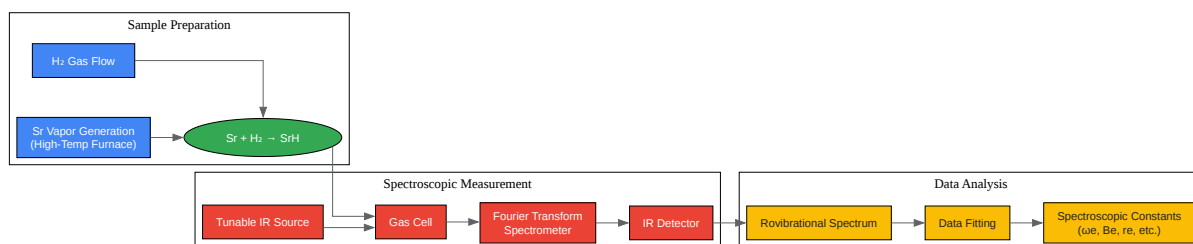
Supersonic Jet Spectroscopy

To simplify complex spectra and study molecules at very low temperatures, supersonic jet expansions are often employed.

- Sample Generation and Cooling:
 - A gaseous mixture of the metal hydride in a carrier gas (e.g., Ar) is expanded from a high-pressure region through a small nozzle into a vacuum chamber.[\[5\]](#)[\[7\]](#)
 - This rapid expansion leads to significant cooling of the molecules' internal degrees of freedom (rotational and vibrational), collapsing the population into the lowest energy levels.[\[7\]](#)
- Spectroscopic Measurement:
 - A tunable laser is directed through the cooled molecular beam.
 - Absorption of the laser radiation is detected, often by laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) for higher sensitivity.
- Advantages:
 - Reduces spectral congestion by limiting the number of populated rotational levels.
 - Minimizes Doppler broadening, leading to higher resolution.

Visualizations

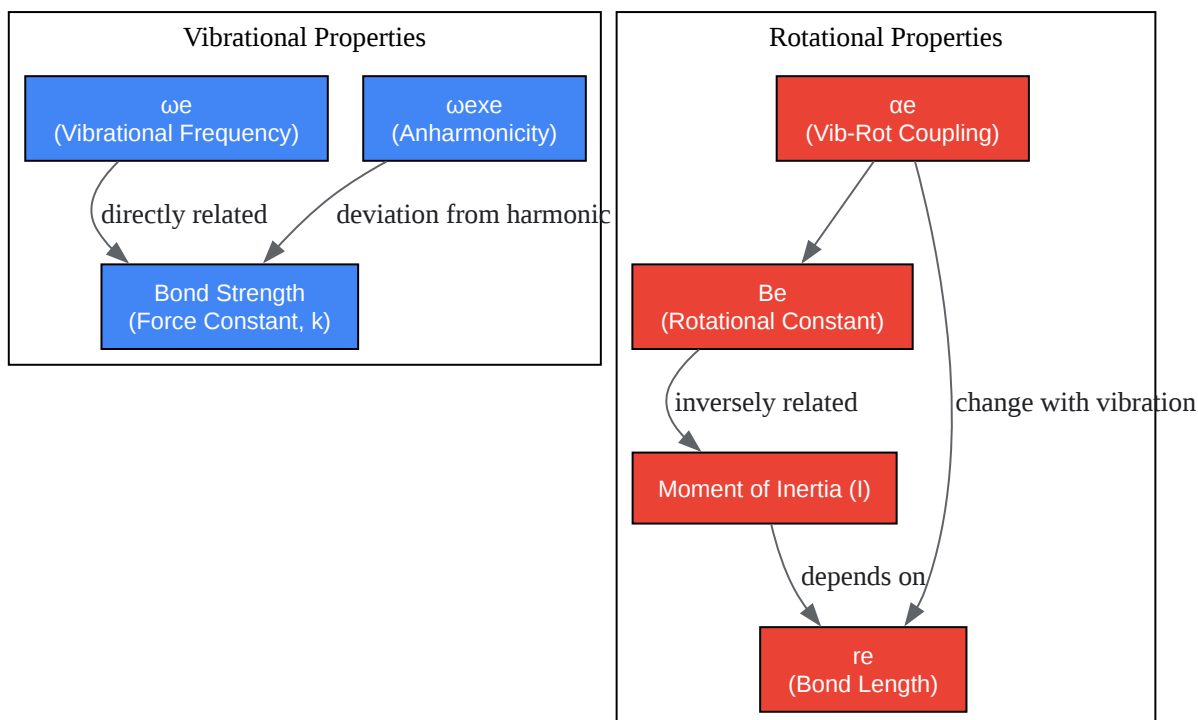
Experimental Workflow for High-Resolution Infrared Spectroscopy



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Caption: Workflow for obtaining high-resolution infrared spectra of SrH.

Relationship Between Spectroscopic Constants and Molecular Properties



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Caption: Interrelation of key spectroscopic constants and molecular properties.

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